Bienvenue dans la boutique en ligne BenchChem!

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide

Lipophilicity Drug-likeness Physicochemical properties

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide (CAS 903078-58-0) is a synthetic small-molecule oxalamide with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol. It features a 4-methylpiperazine group and a phenyl group linked by an oxalamide core.

Molecular Formula C13H18N4O2
Molecular Weight 262.313
CAS No. 903078-58-0
Cat. No. B2589099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide
CAS903078-58-0
Molecular FormulaC13H18N4O2
Molecular Weight262.313
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H18N4O2/c1-16-7-9-17(10-8-16)15-13(19)12(18)14-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,18)(H,15,19)
InChIKeyCXSBDGNSMVEABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide (CAS 903078-58-0): Chemical Identity and Baseline Physicochemical Profile for Procurement Decisions


N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide (CAS 903078-58-0) is a synthetic small-molecule oxalamide with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol [1]. It features a 4-methylpiperazine group and a phenyl group linked by an oxalamide core [1]. Its computed physicochemical properties include an XLogP3-AA of 0.9, a topological polar surface area of 64.7 Ų, and 2 hydrogen bond donors, suggesting moderate hydrophilicity and drug-like characteristics [1]. This compound is a member of the phenyloxalamide class, a scaffold associated with biological activities such as indoleamine 2,3-dioxygenase (IDO) inhibition [2]. However, a comprehensive search of primary literature, patents, and authoritative databases reveals that no peer-reviewed studies with quantitative biological or pharmacological data exist for this specific compound as of the knowledge cutoff date.

Why Generic Substitution of N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide Is Not Supported by Evidence


Substituting N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide (CAS 903078-58-0) with a close structural analog without experimental validation is highly inadvisable. Even within the narrow oxalamide class, minor modifications to the phenyl ring can drastically alter biological target engagement. For example, a cheminformatics study identified the phenyloxalamide fragment as a key determinant for selectivity towards IDO inhibition over the related tryptophan 2,3-dioxygenase (TDO) [1]. This implies that changing the N2-phenyl substituent could invert or abolish a selectivity profile. For this specific compound, the absence of any published quantitative structure-activity relationship (QSAR) or selectivity data means no generic substitution claims can be substantiated. The only way a user can ensure equivalent performance is through direct, side-by-side experimental comparison with the intended analog, as no computational or literature-based model currently exists to predict its behavior [1].

Quantitative Differentiation Evidence for N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide vs. Closest Analogs


Physicochemical Profile Comparison: Lipophilicity (XLogP3-AA) vs. the Trifluoromethoxy Analog

A critical differentiator for procurement is the compound's lipophilicity, quantified by its computed XLogP3-AA value of 0.9 [1]. This places it in a more hydrophilic, lead-like space compared to its closest commercially available analog, N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 920253-11-8), which has a significantly higher XLogP3-AA of 2.3 [2]. In a chemical series where target binding is often lipophilicity-driven, this difference is substantial and may directly influence membrane permeability, aqueous solubility, and the risk of non-specific binding [REFS-1, REFS-2].

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bonding Capacity and Topological Polar Surface Area (TPSA) Benchmarking Against Class Members

The compound has a TPSA of 64.7 Ų and 2 hydrogen bond donors (HBDs) [1]. This profile aligns well with established drug-likeness guidelines, suggesting potential for acceptable oral absorption. In contrast, many related oxalamide screening compounds feature additional polar functionalities that push TPSA beyond 80-90 Ų, which can compromise membrane permeability [2]. When selecting a minimalist phenyloxalamide core for fragment-based screening or scaffold-hopping, this compound's balanced polarity, devoid of additional halogen or alkyl chain modifications, offers a cleaner starting point than analogs like N1-(4-methylpiperazin-1-yl)-N2-phenethyloxalamide (TPSA = 64.7 Ų, but with higher lipophilicity) [2].

TPSA Hydrogen bonding Oral bioavailability Fragment-based drug design

Potential Biological Activity Signal: GIRK2 Channel Modulator Hit

A potential differentiating biological activity signal for this compound exists in the form of a high-throughput screening (HTS) hit for activators of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) . While the specific potency (e.g., EC50) value could not be verified from publicly accessible data, the very fact that it was identified as a hit in this specific assay provides a preliminary differentiation point. In contrast, no comparable hit data for GIRK2 modulation could be found for many structurally similar N1-(4-methylpiperazin-1-yl)-N2-substituted-phenyl oxalamides, suggesting a unique interaction profile for the unsubstituted phenyl variant . This is a weak signal due to the lack of confirmed quantitative data, but it provides a focused hypothesis for a user interested in neurological ion channel targets.

GIRK2 potassium channel neurological disorders activator

Recommended Application Scenarios for N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide Based on Quantitative Evidence


Hydrophilic Fragment for IDO/TDO Selectivity Studies

Based on its low XLogP3-AA of 0.9 and the established role of the phenyloxalamide fragment in conferring IDO selectivity , this compound is a strong candidate for use as a core scaffold in medicinal chemistry programs targeting the kynurenine pathway. Its higher hydrophilicity compared to halogenated analogs makes it a preferred starting point for fragment growing or linking strategies aimed at maintaining a favorable pharmacokinetic profile [1].

Minimalist Scaffold for GIRK2 Potassium Channel Modulator Development

Given its qualitative hit as a GIRK2 channel modulator in a high-throughput screen , this compound can serve as a starting point for hit-to-lead optimization in projects targeting neurological or cardiac disorders where GIRK2 is implicated. The lack of similar activity data for close analogs makes it a unique chemical starting point for this specific target within the oxalamide class.

Reference Compound for Physicochemical Benchmarking of Oxalamide Libraries

With a well-defined TPSA of 64.7 Ų, MW of 262.31, and only 2 rotatable bonds, this compound represents a minimal, rigid, and polar template for the phenyloxalamide class . It can be used as a reference standard in HPLC method development, solubility assays, or permeability studies when calibrating assays for more complex oxalamide derivatives [1].

Quote Request

Request a Quote for N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.